N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE
Description
N-[4-(5-Benzoyl-1H-1,3-benzodiazol-2-yl)phenyl]-2-bromobenzamide is a brominated benzamide derivative featuring a benzodiazol (likely benzimidazole) core substituted with a benzoyl group at the 5-position. The phenyl ring at the 2-position of the benzodiazol is further functionalized with a 2-bromobenzamide moiety.
Properties
IUPAC Name |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN3O2/c28-22-9-5-4-8-21(22)27(33)29-20-13-10-18(11-14-20)26-30-23-15-12-19(16-24(23)31-26)25(32)17-6-2-1-3-7-17/h1-16H,(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDSHIFBUMADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond by reacting the brominated benzodiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Its benzodiazole structure is known for enhancing bioactivity.
- Case Study : In vitro studies have shown that N-[4-(5-benzoyl-1H-1,3-benzodiazol-2-yl)phenyl]-2-bromobenzamide significantly reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
-
Antimicrobial Properties
- Application : Exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Data Table :
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
Material Science Applications
-
Fluorescent Probes
- Description : The compound can be utilized as a fluorescent probe due to its unique electronic properties.
- Application : Used in bioimaging to track cellular processes due to its ability to emit fluorescence upon excitation.
-
Polymerization Initiators
- Functionality : Acts as an initiator for free radical polymerization processes, leading to the development of new polymeric materials with enhanced properties.
Analytical Chemistry Applications
- Chromatographic Analysis
- Usage : Employed as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures.
- Case Study : A recent study demonstrated the efficacy of using this compound as a calibration standard for quantifying other compounds in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Core Heterocycles
Target Compound
- Core : 1H-1,3-Benzodiazol (benzimidazole) ring.
- Substituents :
- 5-position: Benzoyl group.
- 2-position: Phenyl ring linked to 2-bromobenzamide.
- Key Functional Groups : Brominated benzamide, aromatic benzoyl.
Analog 1: N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives (3a-3b)
- Core : 1H-Benzimidazole.
- Substituents :
- 5-position: Methyl group.
- 2-position: Benzohydrazide with substituted benzylidene moieties.
- Key Functional Groups : Hydrazide, aromatic aldehydes.
- Synthesis : Multi-step process involving condensation with benzaldehydes, contrasting with the target compound’s amide linkage.
Analog 2: 3-{5-[(1R)-1-Amino-1-Methyl-2-Phenylethyl]-1,3,4-Oxadiazol-2-yl}-N-[(1R)-1-(4-Fluorophenyl)Ethyl]-5-[Methyl(Methylsulfonyl)Amino]Benzamide (PDB: I02)
- Core : 1,3,4-Oxadiazole.
- Substituents :
- Fluorophenyl and methylsulfonyl groups.
- Benzamide with chiral centers.
- Key Functional Groups : Fluorine substituent, sulfonamide.
- Structural Contrast : Oxadiazole core vs. benzimidazole in the target compound; fluorine vs. bromine halogenation.
Analog 3: N-[4-[4-(Azepan-1-ylsulfonyl)Phenyl]-1,3-Thiazol-2-yl]-2-Bromobenzamide
- Core : 1,3-Thiazole.
- Substituents :
- 4-(Azepan-1-ylsulfonyl)phenyl group.
- 2-Bromobenzamide (shared with the target compound).
- Key Functional Groups : Azepane sulfonyl, brominated benzamide.
- Structural Contrast : Thiazole core vs. benzimidazole; azepane sulfonyl enhances solubility compared to the benzoyl group.
Physicochemical Properties
Key Observations :
- Analog 3’s azepane sulfonyl group may improve aqueous solubility relative to the target compound’s benzoyl group.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
